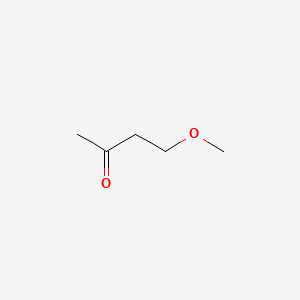

2-Butanone, 4-methoxy-

Overview

Description

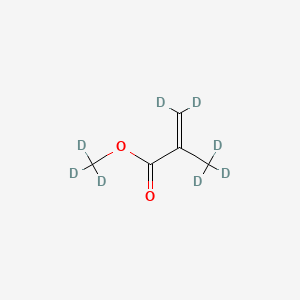

2-Butanone, 4-methoxy-, also known as 4-Methoxy-2-butanone, is a chemical compound with the molecular formula C5H10O2 . It has an average mass of 102.132 Da and a monoisotopic mass of 102.068077 Da .

Synthesis Analysis

While specific synthesis methods for 2-Butanone, 4-methoxy- were not found in the search results, a related compound, 4, 4-dimethoxy-2-butanone, can be synthesized by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst .Molecular Structure Analysis

The molecular structure of 2-Butanone, 4-methoxy- can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C5H10O2/c1-5(6)3-4-7-2/h3-4H2,1-2H3 . Physical And Chemical Properties Analysis

2-Butanone, 4-methoxy- has a density of 0.9±0.1 g/cm3, a boiling point of 126.9±13.0 °C at 760 mmHg, and a vapor pressure of 11.4±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.5±3.0 kJ/mol and a flash point of 25.5±13.4 °C . The index of refraction is 1.387, and it has a molar refractivity of 27.0±0.3 cm3 .Scientific Research Applications

Sustainable Solvent Substitute

4-methoxybutan-2-one: has been evaluated as a bio-based solvent alternative to chlorinated solvents. Its properties such as low peroxide forming potential and negative Ames mutagenicity test make it a safer option in chemical processes . It has been successfully used in reactions like Friedel–Crafts acylation, demonstrating its potential as a renewable solvent .

Proteomics Research

In the field of proteomics, 4-methoxybutan-2-one serves as a useful biochemical. Its molecular structure and properties facilitate various research applications, including the study of protein interactions and functions .

Chiral Amine Synthesis

The compound is involved in the synthesis of chiral amines, which are valuable in pharmaceuticals. A chemo-enzymatic process uses 4-methoxybutan-2-one as a precursor to synthesize chiral amines with high yields and enantiomeric excess, crucial for drug development .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 4-methoxybutan-2-one is used to prepare various chemical compounds. Its reactivity allows it to participate in multiple types of chemical reactions, contributing to the synthesis of complex molecules .

Industrial Applications

In industrial settings, 4-methoxybutan-2-one finds applications due to its solvent properties and reactivity. It’s used in the manufacturing of other chemicals and as a processing aid in different production lines .

Flavor and Fragrance Industry

The compound is also used in the flavor and fragrance industry. Its molecular structure contributes to the creation of specific scents and tastes, which are then used in consumer products to enhance sensory experiences .

Safety and Hazards

2-Butanone, 4-methoxy- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause adverse health effects following exposure via inhalation, ingestion, dermal, or eye contact . Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .

properties

IUPAC Name |

4-methoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(6)3-4-7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWOJIIXBYNGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220045 | |

| Record name | 2-Butanone, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6975-85-5 | |

| Record name | 2-Butanone, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6975-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

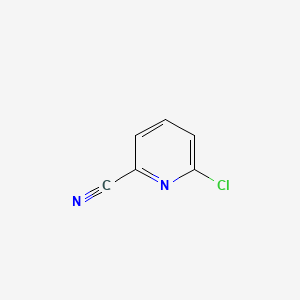

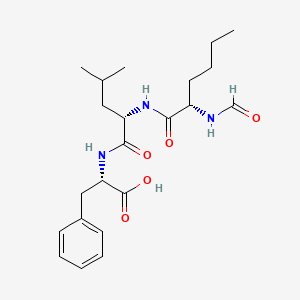

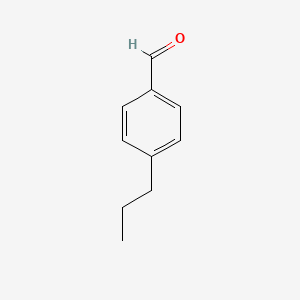

Feasible Synthetic Routes

Q & A

Q1: How is 4-Methoxy-2-butanone synthesized through an aldol-type reaction?

A1: [] N-chlorosuccinimide (NCS) and tin(II) chloride (SnCl2) can catalyze an aldol-type reaction between propen-2-yl acetate and aldehydes in the presence of methanol. This reaction yields 4-Methoxy-2-butanone, alongside a dehydromethoxylation byproduct, 3-buten-2-one. You can find more details about this synthesis in the paper "Aldol-Type Reaction by Propen-2-yl Acetate with NCS/SnCl2/ROH" .

Q2: What is the gas-phase basicity of 4-Methoxy-2-butanone?

A2: [] Gas-phase basicity, a crucial physicochemical property reflecting a molecule's proton affinity, has been experimentally determined for 4-Methoxy-2-butanone using Fourier transform ion cyclotron resonance and high-pressure mass spectrometry. These techniques allowed for the measurement of proton transfer equilibrium constants, providing insights into the intrinsic basicity of the molecule in the gas phase. The paper "Protonation thermochemistry of selected hydroxy- and methoxycarbonyl molecules." delves deeper into the experimental methodology and findings.

Q3: Are there any alternative synthetic pathways to 4-Methoxy-2-butanone beyond the aldol-type reaction?

A3: [] While the provided research excerpts primarily focus on the aldol-type reaction, alternative pathways exist. One example involves the mercuric ion-catalyzed hydration of 1,4-bis(arylthio)-2-butynes in methanol, which produces 1-(arylthio)-4-methoxy-2-butanones . This approach highlights the versatility in synthesizing 4-Methoxy-2-butanone derivatives through different chemical routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)